(+)-Penbutolol

Intrinsic sympathomimetic activity Beta-blocker pharmacology Partial agonism

Order (+)-Penbutolol (38363-41-6)—the dextrorotatory enantiomer with distinct Na+ channel blockade and minimal β-blockade. Unlike racemic penbutolol or the levo-isomer, this compound retains membrane-stabilizing activity essential for ion channel studies. With intermediate ISA (12–18%) and high lipophilicity (LogP 4.2), it enables comparative β-blocker profiling and CNS research. Chiral pharmacokinetics show d-isomer clearance at 43.7 vs 15.9 mL/min/kg for l-isomer—critical for stereoselective metabolism studies. Substituting with class-level alternatives compromises experimental validity. Choose (+)-Penbutolol for defined stereospecific pharmacology.

Molecular Formula C18H29NO2
Molecular Weight 291.4 g/mol
CAS No. 38363-41-6
Cat. No. B1607307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Penbutolol
CAS38363-41-6
Molecular FormulaC18H29NO2
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O
InChIInChI=1S/C18H29NO2/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3/t15-/m1/s1
InChIKeyKQXKVJAGOJTNJS-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-Penbutolol CAS 38363-41-6 Procurement Guide: Beta-Adrenoceptor Antagonist with Defined Stereochemistry


(+)-Penbutolol (CAS 38363-41-6), also designated (R)-Penbutolol, is the dextrorotatory enantiomer of the non-selective beta-adrenergic receptor antagonist penbutolol . As a beta-blocker, it antagonizes both β1 and β2 adrenoceptors with an IC50 of 0.74 μM and additionally exhibits sodium channel-blocking activity . The compound is chemically characterized as an aromatic ether with a molecular weight of 291.43 and a calculated LogP of approximately 4.2, placing it among the highly lipophilic beta-blockers [1]. Critically, (+)-Penbutolol must be distinguished from its pharmacologically active (-)-enantiomer counterpart and from the racemic mixture, as stereochemistry dictates both pharmacodynamic activity and pharmacokinetic disposition.

Why Generic Substitution Is Not Viable: Stereochemical and Ancillary Activity Differentiation of (+)-Penbutolol


Substituting (+)-Penbutolol with racemic penbutolol or alternative beta-blockers such as propranolol, pindolol, or timolol fails due to stereospecific pharmacology and ancillary receptor activities that are not captured by class-level beta-blocker nomenclature [1]. In racemic mixtures, the (-)-enantiomer dominates β-blockade potency, whereas (+)-Penbutolol contributes distinct sodium channel-blocking and membrane-stabilizing activities absent in the pharmacologically active levo-isomer [2]. Furthermore, penbutolol possesses intrinsic sympathomimetic activity (ISA) quantified at 12–18% of maximal sympathetic activity, a partial agonist property that distinguishes it from ISA-negative beta-blockers like propranolol and timolol, and which is intermediate between the higher ISA of pindolol and the absence of ISA in most non-selective agents [3]. These stereochemical and functional differences mandate compound-specific rather than class-based procurement.

(+)-Penbutolol Quantitative Differentiation Evidence: Head-to-Head Data for Scientific Selection


ISA Quantification: Penbutolol 12–18% vs Alprenolol 22–26% vs Propranolol Baseline

Intrinsic sympathomimetic activity (ISA) was calculated by comparing the change in exercise-induced heart rate with that produced by propranolol (ISA = 0% reference baseline) [1]. Penbutolol exhibits ISA of 12–18% of maximal sympathetic activity, significantly lower than alprenolol (22–26%) and pindolol, while markedly higher than ISA-negative beta-blockers such as propranolol, timolol, and sotalol (all 0%) [2]. Both isometric and dynamic exercise protocols yielded comparable ISA values for penbutolol.

Intrinsic sympathomimetic activity Beta-blocker pharmacology Partial agonism

Stereoselective Clearance: d-Penbutolol 43.7 vs l-Penbutolol 15.9 ml/min/kg

In a human pharmacokinetic study, healthy volunteers received single 40 mg oral doses of d-penbutolol [(+)-enantiomer], l-penbutolol [(-)-enantiomer], and placebo [1]. Total clearance of d-penbutolol was significantly higher than that of the l-isomer (43.7 vs 15.9 ml/min/kg; P < 0.01), reflecting enantiomer-specific metabolic processing [1]. This differential clearance was mirrored in metabolite profiles: area under the serum concentration curve for conjugates of the oxidized metabolite 4-hydroxy penbutolol was 2.25 μg/ml×h for d-penbutolol versus 0.66 μg/ml×h for l-penbutolol (P < 0.005), whereas direct conjugates of the parent drug achieved higher serum concentrations with l-penbutolol [1].

Stereoselective pharmacokinetics Enantiomer-specific clearance Chiral pharmacology

Clinical Efficacy Non-Inferiority: Penbutolol QD vs Propranolol QID in Angina

A comparative clinical study enrolled 14 patients with angina pectoris and obstructive coronary artery disease [1]. Patients were treated with either propranolol administered four times daily or penbutolol administered once daily [1]. Outcomes were assessed via diary cards recording anginal episode frequency and glyceryl trinitrate consumption, plus heart rate and blood pressure measurements at rest and during exercise, and left ventricular function assessment via systolic time intervals [1]. Penbutolol given once daily demonstrated similar anti-anginal efficacy to propranolol given four times daily, with comparable changes in physiological parameters [1].

Angina pectoris Once-daily beta-blocker Clinical equivalence

β-Blockade Potency: Penbutolol ~4× Propranolol by Weight

Pharmacodynamic assessment of penbutolol indicates that its β-blocking potency is approximately 4 times that of propranolol on a weight basis [1]. An oral dose of less than 10 mg of penbutolol reduces exercise-induced tachycardia to one-half its usual level, with maximum antagonism achieved following doses of 10 to 20 mg [1]. The duration of effect exceeds 20 hours during a once-daily dosing regimen, and peak β-blockade occurs between 1.5 and 3 hours after oral administration [1]. This potency differential was derived from studies comparing the effects of penbutolol and propranolol on exercise-induced tachycardia and isoproterenol-induced heart rate responses [1].

Beta-blocker potency Dose comparison Pharmacodynamics

Sodium Channel Blockade: (+)-Penbutolol Displays Na+ Channel Activity Distinct from β-Blockade

(+)-Penbutolol exhibits sodium channel-blocking activity that is distinct from its β-adrenoceptor antagonism and is not present in the (-)-enantiomer [1]. In displacement assays using [3H]batrachotoxinin A 20-α-benzoate ([3H]BTX-B) binding to voltage-sensitive sodium channels in rat brain, penbutolol displayed the highest affinity among tested phenoxypropanolamine derivatives [2]. This membrane-stabilizing activity (MSA), also described as a local anesthetic effect, is stereospecific to the (+)-enantiomer, with d-penbutolol showing greater potency than l-penbutolol in lengthening atrial effective refractory period (AERP) at comparable levels of β-blockade [3]. Kaiser (1980) reported that d-penbutolol reveals only local anesthetic action and is otherwise nearly without β-adrenergic pharmacological effects [1].

Sodium channel blockade Membrane-stabilizing activity Local anesthetic effect

High Lipophilicity: Penbutolol LogP 4.2 vs Nadolol Low Lipophilicity

Penbutolol exhibits an experimental log P of 4.15–4.2, ranking it among the most lipophilic beta-blockers in clinical use [1]. In a comparative analysis of 30 clinically relevant beta-blockers, penbutolol demonstrated the second-highest predicted lipophilicity, exceeded only by the lesser-known agent bopindolol [1]. This high lipophilicity stands in contrast to low-lipophilicity beta-blockers such as nadolol (log P <1), atenolol (log P 0.23), and sotalol (log P 0.24) [2]. High lipophilicity correlates with extensive tissue distribution, greater blood-brain barrier penetration, and predominant hepatic elimination [1].

Lipophilicity Blood-brain barrier penetration CNS beta-blockade

Recommended Research and Procurement Applications for (+)-Penbutolol Based on Differentiating Evidence


Stereospecific Pharmacokinetic Studies: Enantiomer-Specific Metabolic Pathway Analysis

Investigators studying chiral pharmacokinetics can utilize (+)-Penbutolol as a model compound for stereoselective clearance. Evidence demonstrates that d-penbutolol clearance is 43.7 ml/min/kg versus 15.9 ml/min/kg for l-penbutolol (P < 0.01), with pathway-specific stereoselectivity favoring oxidative metabolism for the d-isomer and direct conjugation for the l-isomer [1]. This well-characterized stereoselective profile makes (+)-Penbutolol suitable for experimental designs requiring defined enantiomeric exposure, including drug-drug interaction studies and hepatic impairment models.

Partial Agonist Beta-Blocker Pharmacology: ISA Characterization Studies

Researchers investigating intrinsic sympathomimetic activity (ISA) in beta-blockers can employ (+)-Penbutolol as a reference compound with intermediate partial agonism (ISA 12–18% of maximal sympathetic activity) [2]. This ISA value sits between high-ISA agents like pindolol and ISA-negative agents like propranolol and timolol [3]. The compound enables comparative studies of resting bradycardia, peripheral vasoconstriction, and lipid profile effects across the ISA spectrum without confounding by cardioselectivity (since penbutolol is non-selective).

Once-Daily Beta-Blockade Protocol Design: Hypertension and Angina Models

Protocols requiring once-daily beta-blocker administration can leverage penbutolol's extended duration of action (effect >20 hours) and higher molar potency (~4× propranolol) to simplify dosing schedules [4]. Clinical evidence confirms that once-daily penbutolol achieves anti-anginal efficacy comparable to four-times-daily propranolol, with similar hemodynamic improvements [5]. Long-term studies further demonstrate sustained 20% blood pressure reduction at rest and 18% during exercise with once-daily dosing [6].

Dual β-Adrenoceptor/Sodium Channel Pharmacology Research

Investigators studying compounds with combined β-adrenergic antagonism and sodium channel blockade can utilize (+)-Penbutolol as a tool compound . The (+)-enantiomer retains sodium channel-blocking activity while exhibiting minimal β-blockade, enabling dissection of membrane-stabilizing effects independent of adrenoceptor antagonism [7]. This dual pharmacology, combined with high lipophilicity (LogP 4.2) that facilitates CNS penetration, supports research into antiarrhythmic mechanisms and neurological applications of beta-blockers with ancillary ion channel activity [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Penbutolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.